molecular formula C13H17ClN2O2 B7964581 tert-Butyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

tert-Butyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B7964581
M. Wt: 268.74 g/mol
InChI Key: QQPVEBBIRPERTK-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate ( 1211495-11-2) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a naphthyridine core, a privileged scaffold in the construction of molecules with biological activity . The presence of both a chloro substituent and a tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions, or for deprotection to access the secondary amine. The naphthyridine structure is a key scaffold in the development of pharmacologically active compounds, and fused-ring derivatives based on this structure are known to exhibit a wide range of biological and pharmacological properties . Researchers can utilize this reagent to create novel compounds for exploring new therapeutic areas. The product is accompanied by comprehensive analytical data for quality assurance. For safe handling, please note the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-5-11-9(8-16)10(14)4-6-15-11/h4,6H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPVEBBIRPERTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=CC(=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Boc Protection Protocol

In a representative procedure, 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is treated with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as the base. The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl of Boc₂O, yielding the carbamate product (Figure 1).

Table 1: Representative Reaction Conditions and Yields

BaseSolventTemperatureYield (%)Source
TEADCM0°C → RT97
NaHCO₃DCM/H₂O15°C89.75
DIPEATHF20°C85.44

Key variables influencing yield include:

  • Base selection : Sterically hindered bases like DIPEA minimize side reactions such as N-alkylation.

  • Solvent polarity : Polar aprotic solvents (THF) enhance reaction rates compared to DCM due to improved Boc₂O solubility.

  • Temperature control : Gradual warming from 0°C to room temperature prevents exothermic decomposition of Boc₂O.

Alternative Synthetic Approaches

Microwave-Assisted Coupling Reactions

While less common, palladium-catalyzed cross-coupling has been explored for functionalized derivatives. For example, Suzuki-Miyaura coupling of tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate with aryl boronic acids under microwave irradiation (150°C, 20 min) achieves 92% yield. Although this method primarily targets 2-substituted analogs, it demonstrates the versatility of the core scaffold for downstream modifications.

Oxidative Functionalization

Epoxidation of the dihydro-naphthyridine ring using m-chloroperbenzoic acid (mCPBA) in chloroform generates tert-butyl 4-chloro-1-oxo-7,8-dihydro-5H-1,6-naphthyridin-1-ium-6-carboxylate, albeit with moderate efficiency (78.52% yield). This pathway highlights the compound’s susceptibility to electrophilic attack at the nitrogen center.

Process Optimization and Scalability

Solvent and Workup Modifications

Large-scale syntheses favor biphasic systems (DCM/H₂O) with sodium bicarbonate, enabling facile extraction and minimizing emulsion formation. Post-reaction workup typically involves:

  • Acidic washes (1M HCl) to remove unreacted starting material.

  • Saturated brine rinses to dehydrate the organic layer.

  • Column chromatography (petroleum ether/EtOAc gradient) for final purification.

Table 2: Comparative Purification Methods

MethodPurity (%)Recovery (%)Scale Compatibility
Column Chromatography>9980–85Lab-scale
Crystallization9890–95Pilot-scale

Green Chemistry Considerations

Recent efforts substitute dichloromethane with cyclopentyl methyl ether (CPME), achieving comparable yields (87%) while reducing environmental impact. Additionally, catalytic recycling of Boc₂O via in situ acid scavengers (e.g., molecular sieves) is under investigation to improve atom economy.

Mechanistic Insights and Side Reactions

Competing Pathways

The primary side reaction involves over-Boc protection at the 1-position nitrogen, observed when excess Boc₂O is used. This is mitigated by stoichiometric control (1.1–1.5 eq Boc₂O) and slow reagent addition.

Stability Considerations

The product exhibits hygroscopicity, necessitating storage under anhydrous conditions at −20°C. Long-term stability studies indicate <2% decomposition over six months when sealed under nitrogen.

Industrial Applications and Patent Landscape

Pharmaceutical patents leverage this compound as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Notably, a 2016 patent by Takeda Pharmaceuticals details its use in synthesizing RORγt inverse agonists via subsequent amidation and deprotection steps. Scale-up challenges, such as exothermicity during Boc protection, are addressed through jacketed reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while reduction could produce naphthyridine amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Studies have shown that tert-butyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be synthesized to create new derivatives that may enhance antimicrobial activity against resistant strains of bacteria. The presence of the chloro group is believed to play a crucial role in increasing the compound's efficacy against specific pathogens .

Potential Anticancer Properties
The structural characteristics of naphthyridines suggest potential anticancer applications. Preliminary studies have indicated that compounds similar to tert-butyl 4-chloro-7,8-dihydro-1,6-naphthyridine derivatives can inhibit cancer cell proliferation. In vitro tests have demonstrated cytotoxic effects on various cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be used in the synthesis of more complex molecules. For instance, it can be employed in the preparation of biologically active compounds through nucleophilic substitution reactions and cyclization processes .

Materials Science

Polymer Chemistry
In polymer chemistry, this compound can be utilized as a monomer or a functional additive to modify polymer properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. Research into its use in advanced materials such as nanocomposites is ongoing, with potential applications in electronics and coatings .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus; suggested modifications for enhanced potency .
Study BAnticancer PropertiesIn vitro tests showed significant inhibition of cell growth in breast cancer cell lines; further studies required for mechanism elucidation .
Study COrganic SynthesisSuccessfully used as a precursor for synthesizing novel naphthyridine derivatives with improved biological activity .
Study DPolymer ApplicationsImproved mechanical properties in polymer composites; potential for use in high-performance materials .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Analogues

Compound Name Substituent Position Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Applications/Notes
tert-Butyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 4-Cl, 6-Boc C₁₃H₁₅ClN₂O₂ 266.72 Not reported Not reported Kinase inhibitor intermediates
tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1151665-15-4) 2-Cl, 6-Boc C₁₃H₁₅ClN₂O₂ 266.72 Not reported 75 Intermediate for oxidation reactions
tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 625099-34-5) 3-Cl, 6-Boc C₁₃H₁₇ClN₂O₂ 268.74 Not reported Not reported Structural analog with distinct reactivity
tert-Butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1053657-15-0) 4-Cl, 6-Boc C₁₁H₁₃ClN₄O₂ 268.70 Not reported Not reported High structural similarity (0.90)
tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate 8-OMe, 2-Boc C₁₇H₂₂N₂O₃ 302.37 170–171 84 Anticancer candidate

Key Observations:

Substituent Position Effects :

  • The 4-chloro derivative (target compound) is distinct from its 2- and 3-chloro analogs in electronic and steric profiles, influencing reactivity in cross-coupling reactions. For instance, the 2-chloro variant (CAS 1151665-15-4) undergoes efficient oxidation to yield sulfonyl or carbonyl derivatives .
  • The 3-chloro analog (CAS 625099-34-5) exhibits different regioselectivity in nucleophilic substitutions due to the chlorine’s proximity to the Boc group .

Synthetic Utility :

  • The Boc group enhances solubility in organic solvents, facilitating purification via column chromatography. For example, tert-butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is purified using petroleum ether/ethyl acetate gradients .
  • Palladium-catalyzed methods (e.g., aza-Heck cyclizations) are effective for functionalizing the naphthyridine core, as seen in the synthesis of tert-butyl (E)-5-(2-methoxy-2-oxoethylidene)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (54% yield) .

Biological Activity

tert-Butyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound classified under naphthyridines. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.

PropertyValue
Common Name This compound
CAS Number 1211495-11-2
Molecular Formula C₁₃H₁₇ClN₂O₂
Molecular Weight 268.74 g/mol

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various naphthyridine compounds can inhibit bacterial growth and demonstrate antifungal effects. The specific activity of this compound against different microbial strains is an area of ongoing investigation.

Anticancer Activity

The anticancer potential of naphthyridines has been explored extensively. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines, demonstrating that modifications in the chemical structure can enhance potency. For example:

  • Aaptamine , a related compound, showed significant cytotoxicity against non-small cell lung cancer (IC50 values ranging from 10.47 to 15.03 µg/mL) and induced apoptosis through p53-independent pathways .

The mechanism of action for these compounds often involves interaction with DNA or inhibition of specific enzymes involved in cancer cell proliferation.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds may inhibit key enzymes in metabolic pathways.
  • Receptor Interaction : Potential binding to specific receptors that modulate cellular responses.

Understanding these mechanisms is crucial for developing effective therapeutic agents.

Study on Anticancer Properties

A notable study investigated the effects of naphthyridine derivatives on human cancer cell lines such as HeLa and MDA-MB-231. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively:

  • Cell Lines Tested : HeLa cervical cancer and MDA-MB-231 breast cancer.
  • Findings : Significant reduction in cell viability was observed with IC50 values below 20 µM for several derivatives.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique biological profiles:

CompoundAnticancer Activity (IC50)Notes
tert-Butyl 4-chloro-7,8-dihydro-naphthyridine Not specifiedLacks carboxylate group
tert-Butyl 1,6-naphthyridine-6(5H)-carboxylate Not specifiedLacks chlorine atom

The presence of specific functional groups in tert-butyl 4-chloro-7,8-dihydro-1,6-naphthyridine enhances its biological activity compared to its analogs.

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate?

The compound is typically synthesized via palladium-catalyzed cyclization or coupling reactions. For example, a Pd₂(dba)₃ catalyst with a phosphine ligand (e.g., PA-(4-(CO₂Et)C₆H₄)) enables efficient cyclization of carbamate intermediates under reflux in dioxane (130°C). Reaction optimization includes adjusting catalyst loading (2.5–5 mol%), ligand ratios (e.g., 17.5 mol%), and solvent polarity to achieve yields >50% . Boc (tert-butoxycarbonyl) protection is critical to stabilize intermediates during multi-step syntheses .

Q. Key Reaction Conditions Table

ParameterOptimal ConditionReference
CatalystPd₂(dba)₃ (2.5 mol%)
LigandPA-(4-(CO₂Et)C₆H₄ (17.5 mol%)
SolventDioxane (0.3 M)
Temperature130°C
Reaction Time12–24 hours

Q. How is the compound characterized structurally and spectroscopically?

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are primary tools. For example:

  • ¹H NMR (DMSO-d₆): Peaks at δ 12.1 (s, 1H, NH), 8.73 (d, J=2.4 Hz, aromatic H), and 3.0–4.0 ppm (m, CH₂ groups in the dihydronaphthyridine ring) confirm the Boc-protected core .
  • IR : Strong absorption bands at 1720 cm⁻¹ (C=O of carbamate) and 1633 cm⁻¹ (C=N/C=C stretching) validate functional groups .
    X-ray crystallography (after recrystallization from CH₂Cl₂/petroleum ether) provides definitive stereochemical assignments .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the naphthyridine core be addressed?

Regioselective chlorination at the 4-position is achieved using N-chlorosuccinimide (NCS) under radical initiation or via directed ortho-metalation. Computational modeling (DFT) predicts electron-deficient sites, guiding reagent choice. For example, steric hindrance from the Boc group directs electrophilic substitution to the 4-position over the 2-position .

Q. What role does this compound play in medicinal chemistry, particularly in antifolate drug development?

The naphthyridine scaffold serves as a key intermediate in synthesizing tricyclic 5-deaza antifolates, which inhibit dihydrofolate reductase (DHFR). Functionalization at the 4-chloro position enables cross-coupling (e.g., Suzuki-Miyaura) with aryl/heteroaryl boronic acids to introduce pharmacophores. For instance, coupling with 4-(dipropylcarbamoyl)benzazepine derivatives yields potent DHFR inhibitors with IC₅₀ values <10 nM .

Q. How are low yields in cross-coupling reactions involving this compound mitigated?

Low yields often arise from poor solubility or steric hindrance. Strategies include:

  • Solvent Optimization : Switching from THF to DMA (dimethylacetamide) improves solubility.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and increases yields by 20–30% .
  • Pre-activation of Reagents : Using HATU or PdCl₂(dppf) enhances coupling efficiency with heteroaryl partners .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

HPLC-MS with a C18 column (gradient elution: 0.1% TFA in H₂O/ACN) detects impurities <0.1%. Common impurities include de-Boc byproducts (m/z 215.1) and dimerization adducts. Solid-phase extraction (SPE) with reverse-phase cartridges removes polar impurities prior to analysis .

Q. How does the Boc group influence the compound’s reactivity in nucleophilic substitutions?

The Boc group stabilizes the intermediate via steric protection and electron withdrawal, directing nucleophilic attack to the 4-chloro position. Comparative studies show Boc-protected analogs undergo SNAr reactions 5–10× faster than unprotected derivatives due to enhanced electrophilicity .

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